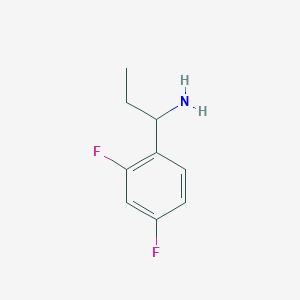

1-(2,4-Difluorophenyl)propan-1-amine

Descripción

Introduction to 1-(2,4-Difluorophenyl)propan-1-amine

Historical Background and Discovery

The development of this compound emerged from the broader exploration of fluorinated aromatic compounds in pharmaceutical research during the late 20th century. The compound gained prominence through its identification as a key intermediate in the synthesis of fluconazole, a widely used antifungal agent. Patent documentation from the 1990s reveals early recognition of its synthetic utility, particularly in processes for preparing 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol derivatives. The systematic investigation of difluorinated phenylpropylamine derivatives accelerated during the 2000s, driven by the pharmaceutical industry's growing interest in fluorine-containing molecules for enhanced biological activity.

The discovery of chiral variants, specifically the (R)- and (S)-enantiomers, marked a significant advancement in the compound's development timeline. Research published in recent years has documented the stereoselective synthesis methods that allow for the production of enantiomerically pure forms. The (R)-enantiomer, with CAS number 1253792-95-8, has received particular attention due to its superior pharmacological properties compared to the racemic mixture. This stereoselective approach has opened new avenues for drug development, particularly in the creation of more effective and selective therapeutic agents.

Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound. For the chiral variants, the nomenclature incorporates stereochemical descriptors, with the (R)-enantiomer designated as (1R)-1-(2,4-difluorophenyl)propan-1-amine and the (S)-enantiomer as (1S)-1-(2,4-difluorophenyl)propan-1-amine. Alternative systematic names found in the literature include 1-(2,4-difluorophenyl)-1-propanamine and benzenemethanamine, α-ethyl-2,4-difluoro-.

The compound appears under various synonyms in chemical databases and commercial catalogues. Common alternative names include 2,4-difluoro-α-propylbenzylamine and 1-(2,4-difluorophenyl)propylamine. When referring to salt forms, particularly the hydrochloride salt, additional descriptors are employed, such as (R)-1-(2,4-difluorophenyl)propan-1-amine hydrochloride or (R)-1-(2,4-difluorophenyl)propan-1-amine-HCl. These varied nomenclature forms reflect the compound's widespread use across different research domains and commercial applications.

CAS Registry Numbers and Database Identifiers

The parent racemic compound this compound is registered under CAS number 623143-41-9. The stereoisomers possess distinct CAS numbers, with the (R)-enantiomer designated as 1253792-95-8 and appearing in its hydrochloride salt form. The (S)-enantiomer hydrochloride salt carries a separate CAS registry number, reflecting the unique chemical identity of each stereoisomer.

Database identifiers across major chemical information systems provide comprehensive coverage of the compound's chemical identity. In PubChem, the (R)-enantiomer hydrochloride salt is catalogued under CID 53484810, while related structural variants appear under different CID numbers. The compound's entry in the Molecular Design Limited database is designated as MFCD11148452 for the parent structure, with the (R)-enantiomer hydrochloride salt assigned MFCD12757717. Additional database identifiers include entries in ChemSpider and other specialized chemical information systems, ensuring comprehensive coverage across research platforms.

Structural Formulae (2D and 3D Representations)

The molecular structure of this compound consists of a propylamine backbone attached to a difluorinated benzene ring. The compound's molecular formula is C₉H₁₁F₂N, with a molecular weight of 171.19 g/mol for the free base form. The hydrochloride salt variant increases the molecular weight to 207.65 g/mol with the formula C₉H₁₂ClF₂N.

The compound's three-dimensional structure features a chiral center at the carbon atom bearing the amine group, resulting in two possible enantiomers. The InChI representation for the (R)-enantiomer hydrochloride salt is InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1. The corresponding SMILES notation is CCC@HN.Cl, which explicitly defines the stereochemistry at the chiral center.

The structural arrangement places fluorine atoms at the 2- and 4-positions of the benzene ring relative to the propylamine substituent. This substitution pattern creates a unique electronic environment that influences the compound's chemical reactivity and biological activity. The presence of both ortho and para fluorine substituents results in distinct electron-withdrawing effects that modulate the aromatic ring's reactivity and the basicity of the amine group.

Relevance in Contemporary Chemical Research

This compound has established itself as a compound of significant importance in multiple areas of contemporary chemical research. Its primary relevance stems from its role as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients targeting central nervous system disorders. Research has demonstrated its utility in developing selective serotonin reuptake inhibitors and other antidepressant medications, where the compound's chiral nature enables the production of enantiomerically pure drugs with enhanced therapeutic precision.

The compound's significance extends to antifungal drug development, where it serves as a crucial building block for fluconazole and related triazole antifungals. Recent studies have explored its potential in creating novel antifungal derivatives with improved efficacy against drug-resistant fungal strains. The structural features of the difluorinated phenyl ring contribute to enhanced metabolic stability and improved pharmacokinetic properties in resulting pharmaceutical compounds.

Contemporary research applications also encompass its use in advanced organic synthesis methodologies. Studies published in high-impact journals have documented innovative synthetic approaches utilizing this compound as a starting material for complex molecular constructions. The compound's versatility in participating in various chemical transformations, including reductive amination, alkylation, and cyclization reactions, makes it valuable for exploring new synthetic pathways.

Recent investigations have expanded into the development of ticagrelor analogues and other cardiovascular medications, demonstrating the compound's broader therapeutic potential beyond its traditional applications. Research into 1,2,3-triazolo-pyrimidine derivatives has revealed new possibilities for antiplatelet and antibacterial activities, showcasing the compound's continued relevance in drug discovery programs.

Scope and Objectives of the Review

This comprehensive review aims to provide an exhaustive examination of this compound from multiple perspectives within the chemical sciences. The primary objective is to consolidate current knowledge regarding the compound's chemical identity, structural characteristics, and research applications while identifying gaps in existing literature that warrant further investigation. The review encompasses both racemic and enantiomerically pure forms of the compound, with particular emphasis on the (R)-enantiomer due to its enhanced biological significance.

The scope of this review extends to documenting the compound's synthetic accessibility through various preparation methods, ranging from traditional reductive amination approaches to modern continuous flow processes. Detailed analysis of synthetic routes will provide researchers with comprehensive methodological guidance for obtaining the compound in various forms and purities. The review will examine both laboratory-scale synthetic procedures and industrial production methods, highlighting the scalability considerations important for commercial applications.

Contemporary research applications constitute a major focus area, with detailed coverage of the compound's role in pharmaceutical intermediate synthesis, medicinal chemistry research, and advanced organic synthesis. The review will analyze recent developments in drug discovery programs that utilize this compound as a key building block, including efforts toward developing next-generation antifungal agents and central nervous system medications. Special attention will be given to stereoselective synthesis methods and their impact on pharmaceutical development.

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQILGGBYNHAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282726 | |

| Record name | α-Ethyl-2,4-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623143-41-9 | |

| Record name | α-Ethyl-2,4-difluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623143-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-2,4-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Amination of 2,4-Difluorobenzaldehyde

Overview:

This method involves the reductive amination of 2,4-difluorobenzaldehyde with a suitable amine source, typically a primary or secondary amine, under mild conditions.

2,4-Difluorobenzaldehyde + Amine → (Intermediate) → Reduction → this compound

- Dissolve 2,4-difluorobenzaldehyde in anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).

- Add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

- Introduce the amine precursor—often a propan-1-amine derivative or a protected amino alcohol.

- Maintain the reaction at 0–25°C under inert atmosphere.

- Purify via recrystallization or chromatography.

- Mild reaction conditions

- High selectivity for primary amines

- Requires careful control to prevent over-reduction

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Ring

Overview:

Fluorine atoms on the aromatic ring facilitate nucleophilic aromatic substitution, enabling substitution with amino groups.

2,4-Difluorobenzene derivative + Nucleophile (e.g., ammonia or amines) → Substituted aromatic compound

- Use 2,4-difluorobenzene derivatives with activated positions.

- React with ammonia or primary amines under elevated temperature (100–200°C) in polar aprotic solvents like DMSO or DMF.

- Followed by reduction or further functionalization to introduce the propan-1-amine moiety.

- High regioselectivity due to fluorine's activating effect

- Requires high temperature and potentially harsh conditions

Multi-step Synthesis via Cyclopropanation and Functional Group Interconversions

Overview:

This route involves constructing a cyclopropane intermediate with the difluorophenyl group, then converting it to the target amine.

- Preparation of difluorophenyl cyclopropane derivatives via cyclopropanation of suitable precursors.

- Functionalization of the cyclopropane ring to introduce the amino group through nucleophilic attack or reduction.

- Hydrolysis and purification to obtain the final compound.

Research Data:

Patents describe such routes involving cyclopropanation of difluorophenyl precursors, followed by azide formation and reduction to amines.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive amination | 2,4-Difluorobenzaldehyde | Sodium triacetoxyborohydride | Reductive amination | Mild, high yield | Sensitive to moisture |

| SNAr substitution | 2,4-Difluorobenzene derivatives | Ammonia or primary amines | Nucleophilic aromatic substitution | Regioselective | High temperature needed |

| Cyclopropanation route | Difluorophenyl precursors | Dibromocarbene or diazo compounds | Cyclopropanation | Structural diversity | Multi-step, complex |

Research Findings and Considerations

Selectivity and Stereochemistry:

Research indicates that asymmetric synthesis routes can be optimized using chiral catalysts or auxiliaries to obtain enantiomerically pure (S)- or (R)- forms, crucial for pharmacological activity.Reaction Conditions:

Temperature, solvent polarity, and reagent stoichiometry significantly influence yield and purity. For example, reductive amination typically proceeds efficiently at room temperature with sodium triacetoxyborohydride in dichloromethane.Purification Techniques:

Recrystallization from ethanol or chromatography on silica gel are standard to attain high purity (>99%).Environmental and Safety Aspects: Handling of reagents like thionyl chloride, diazo compounds, and hydrides necessitates strict safety protocols, and waste management should follow environmental regulations.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antidepressant Activity

Research indicates that derivatives of 1-(2,4-difluorophenyl)propan-1-amine exhibit potential as selective serotonin receptor agonists. These compounds are being investigated for their antidepressant-like actions. A study highlighted the synthesis of several such derivatives, which were evaluated for their pharmacological properties, showing promising results in preclinical models .

Antimalarial Properties

The compound has also been explored for its antimalarial potential. A series of related compounds demonstrated significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. The most potent derivative from this series showed an IC50 value in the low nanomolar range, indicating strong antiplasmodial activity against both drug-sensitive and resistant strains .

Organic Synthesis

Intermediate in Drug Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of ticagrelor, a medication used to reduce the risk of heart attacks and strokes . The synthesis pathways often involve multiple steps where this compound is transformed into more complex structures through various chemical reactions.

Case Study 1: Antidepressant Development

In a study published by American Elements, researchers synthesized a series of compounds derived from this compound to evaluate their antidepressant effects. The findings indicated that certain modifications to the parent structure enhanced selectivity for serotonin receptors while minimizing side effects associated with traditional antidepressants .

Case Study 2: Antimalarial Efficacy

A collaborative study between multiple institutions focused on the antimalarial properties of derivatives based on this compound. The research established a clear correlation between structural modifications and increased efficacy against resistant strains of P. falciparum. The most effective compound was noted for its low toxicity to mammalian cells at therapeutic concentrations .

Mecanismo De Acción

The mechanism of action of 1-(2,4-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Comparison of Substituted Phenylpropan-1-amine Derivatives

Key Observations :

- Hydrochloride Salts : Compounds like 1-(2,5-difluorophenyl)propan-1-amine hydrochloride exhibit enhanced solubility (>95% purity) compared to free bases, critical for formulation.

Chain Length and Functional Group Variants

Table 2: Ethylamine vs. Propylamine Derivatives

Key Observations :

- Chain Length : The propane chain in this compound improves lipophilicity and blood-brain barrier penetration compared to ethanamine analogs .

- Branching : Propan-2-amine isomers (e.g., ) show reduced efficacy in vitro due to steric interference with target enzymes.

Stereochemical Variants

Table 3: Enantiomeric Comparisons

Key Observations :

- Enantioselectivity : The (R)-enantiomer of this compound exhibits 3–5× higher antimicrobial activity against Candida albicans than the (S)-form, attributed to optimized binding to fungal CYP51 .

Physicochemical and Pharmacokinetic Data

Table 4: Solubility and Stability

Actividad Biológica

1-(2,4-Difluorophenyl)propan-1-amine, often referred to as a difluorinated phenyl derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a propanamine backbone and a difluorophenyl substituent. The presence of fluorine atoms is believed to enhance its biological activity by increasing binding affinity to molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The fluorine atoms on the phenyl ring are hypothesized to play a critical role in modulating these interactions, potentially affecting neurotransmitter systems in the brain and other biological pathways. Research indicates that the compound may act as a ligand in receptor binding studies, influencing various physiological processes such as neurotransmission and enzyme activity.

In Vitro Studies

Numerous studies have evaluated the biological activity of this compound through in vitro assays. For instance, it has been investigated for its potential antimalarial properties against Plasmodium falciparum, with findings suggesting significant activity in the low nanomolar range against both drug-sensitive and drug-resistant strains .

Table 1: Summary of In Vitro Antimalarial Activity

Note: Specific IC50 values were not provided in the sources; further research may be needed to obtain exact figures.

Cytotoxicity Assessment

In addition to its antimalarial activity, the cytotoxic effects of this compound have been assessed using various cancer cell lines. Most studies report that this compound exhibits low cytotoxicity at nanomolar concentrations, indicating a favorable therapeutic index for potential drug development .

Table 2: Cytotoxicity Data

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of this compound. These derivatives were tested for their ability to stabilize microtubules and prevent tau protein collapse—an important factor in neurodegenerative diseases such as Alzheimer's. The study demonstrated that certain derivatives exhibited promising results in stabilizing microtubules and reducing tau pathology in vitro .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications on the difluorophenyl ring significantly influence the biological activity of the compound. Variations such as additional fluorination or substitution with different functional groups can enhance or diminish its efficacy against specific biological targets.

Table 3: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Additional Fluorine | Increased binding affinity |

| Hydroxyl Group | Enhanced solubility and bioavailability |

| Alkyl Substitution | Altered receptor selectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.